molecular formula C5H10N4S B13644563 (4-Methyl-5-(methylthio)-4h-1,2,4-triazol-3-yl)methanamine

(4-Methyl-5-(methylthio)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13644563
M. Wt: 158.23 g/mol
InChI Key: YZCPJPQTEZINTH-UHFFFAOYSA-N
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Description

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development. Researchers are exploring its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine

In medicine, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole]: Similar structure but lacks the methanamine group.

    [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness

The presence of the methanamine group in [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of various derivatives, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C5H10N4S/c1-9-4(3-6)7-8-5(9)10-2/h3,6H2,1-2H3

InChI Key

YZCPJPQTEZINTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)CN

Origin of Product

United States

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